2-Pentanethiol

Catalog No.
S1895504
CAS No.
2084-19-7
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentanethiol

CAS Number

2084-19-7

Product Name

2-Pentanethiol

IUPAC Name

pentane-2-thiol

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3

InChI Key

QUSTYFNPKBDELJ-UHFFFAOYSA-N

SMILES

CCCC(C)S

Solubility

slightly soluble in water; soluble in alcohol

Canonical SMILES

CCCC(C)S

2-Pentanethiol, also known as sec-amyl mercaptan or 2-pentylthiol, is a sulfur-containing organic compound with the molecular formula C₅H₁₂S and a molecular weight of 104.214 g/mol. It is characterized by its distinct odor, often described as similar to that of rotten cabbage or garlic, which is typical for thiols. The compound is a colorless to light-yellow liquid at room temperature and is slightly soluble in water but more soluble in organic solvents .

Typical of thiols, including:

  • Oxidation: It can be oxidized to disulfides or sulfonic acids. For instance, the reaction with oxygen can yield disulfides:
    2RSH+12O2RSSR+H2O2\text{RSH}+\frac{1}{2}\text{O}_2\rightarrow \text{RSSR}+\text{H}_2\text{O}
    This reaction is significant in desulfurization processes .
  • Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, reacting with alkyl halides to form thioethers.
  • Formation of Thiolates: In basic conditions, it can deprotonate to form a thiolate ion, which is a stronger nucleophile.

2-Pentanethiol exhibits biological activity that has been studied in various contexts:

  • Flavor Compound: It is recognized for its role in food flavor profiles, contributing to the aroma of certain foods and beverages. Its volatile nature makes it significant in the food industry, particularly in enhancing flavors .
  • Toxicity and Odor: The compound's strong odor can serve as a warning signal for potential toxicity. While it has not been extensively studied for specific biological effects, its presence in environments can indicate contamination.

Several methods exist for synthesizing 2-pentanethiol:

  • Alkylation of Thiols: One common method involves the alkylation of sodium hydrosulfide with 1-bromopentane or through the reaction of pentene with hydrogen sulfide.
  • Reduction of Disulfides: Another approach includes reducing disulfides using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Direct Synthesis from Alkenes: The compound can also be synthesized via hydrothiolation reactions where alkenes react with hydrogen sulfide under specific conditions.

2-Pentanethiol has several applications across different industries:

  • Food Industry: Primarily used as a flavoring agent due to its distinctive aroma.
  • Chemical Manufacturing: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Odorant for Natural Gas: Its strong odor makes it suitable as an odorant for natural gas to detect leaks.

Research on interaction studies involving 2-pentanethiol primarily focuses on its olfactory properties and interactions with other volatile compounds. Its strong sulfurous aroma can mask or enhance other odors, impacting flavor perception in food products. Additionally, studies have explored its behavior in mixtures with other thiols and sulfur compounds, revealing complex interactions that influence sensory characteristics .

Several compounds share structural similarities with 2-pentanethiol. Here are some notable examples:

Compound NameFormulaKey Characteristics
1-PentanethiolC₅H₁₂SLinear structure; less odorous than 2-pentanethiol
3-PentanethiolC₅H₁₂SHas a different position of the thiol group; distinct odor profile
1-ButanethiolC₄H₁₀SShorter carbon chain; similar sulfur characteristics but lower molecular weight
3-Methyl-1-butanethiolC₅H₁₂SContains a methyl group; unique aroma profile compared to straight-chain thiols

Uniqueness of 2-Pentanethiol

The uniqueness of 2-pentanethiol lies in its specific structural arrangement and resultant odor profile. Unlike linear thiols like 1-pentanethiol, which have less intense odors, or branched compounds that may have different sensory characteristics, 2-pentanethiol's position within the pentane chain contributes to its distinctive aroma and flavor-enhancing properties. This makes it particularly valuable in culinary applications and industrial uses where scent detection is crucial.

Physical Description

liquid
colourless liquid

XLogP3

2.2

Density

0.832 (d20/4)

Melting Point

-169 °C

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (99.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2084-19-7
110503-18-9

Wikipedia

2-pentanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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